(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine
Description
Properties
CAS No. |
918656-86-7 |
|---|---|
Molecular Formula |
C16H18INO3S |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine |
InChI |
InChI=1S/C16H18INO3S/c1-19-11-4-2-3-5-12(11)21-16(13-10-18-8-9-20-13)14-6-7-15(17)22-14/h2-7,13,16,18H,8-10H2,1H3/t13-,16+/m0/s1 |
InChI Key |
TUMPGFWCYJFORL-XJKSGUPXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=C(S3)I |
Canonical SMILES |
COC1=CC=CC=C1OC(C2CNCCO2)C3=CC=C(S3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[®-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine typically involves multiple steps, starting with the preparation of the iodothiophene and methoxyphenoxy intermediates. These intermediates are then coupled with morpholine under specific reaction conditions. The key steps include:
Iodination of Thiophene: Thiophene is iodinated using iodine and a suitable oxidizing agent.
Methoxylation of Phenol: Phenol is methoxylated using methanol and a catalyst.
Coupling Reaction: The iodothiophene and methoxyphenoxy intermediates are coupled with morpholine using a coupling agent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[®-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodothiophene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-[®-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[®-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Pharmacological Profiles
Key structural analogs and their receptor binding affinities (Ki values) are summarized below:
Key Observations:
- Substituent Effects: The target compound's 5-iodothiophene group distinguishes it from analogs with methyl or methylthio groups. Iodine's electronegativity and larger atomic radius may enhance binding to hydrophobic pockets in receptors like the noradrenaline transporter (NET) .
- Selectivity: Analogs with 2-methylphenoxy groups (Ki = 1.0 nM for NET) exhibit high NET specificity, whereas methylthio substitutions improve dual NET/SERT affinity (Ki = 0.8 nM for NET, 850 nM for SERT) . The target compound’s iodine atom could further modulate selectivity for CNS targets.
- Therapeutic Potential: Esreboxetine, a morpholine derivative with a 2-ethoxyphenoxy group, is clinically used for neuropathic pain, suggesting structural motifs shared with the target compound may have similar applications .
Biological Activity
The compound (2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine , with the CAS number 918656-86-7 , has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
The molecular formula of this compound is C16H18INO3S , and it has a molecular weight of 431.288 g/mol . The structure features a morpholine ring, which is a common motif in many pharmacologically active compounds.
Research indicates that this compound may act as a metalloenzyme inhibitor , which is significant given the role of metalloenzymes in various biological processes and disease states. Inhibiting these enzymes can lead to therapeutic effects in conditions such as cancer and metabolic disorders .
Case Studies
- α-Glucosidase Inhibition : A study evaluated similar morpholine derivatives for their ability to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. Compounds with morpholine structures showed promising inhibitory activity with IC50 values significantly lower than standard drugs like acarbose . Although specific data for the target compound was not detailed, its structural analogs suggest potential efficacy.
- In Vitro Studies : In vitro assays have demonstrated that morpholine derivatives can exhibit various biological activities, including anti-inflammatory and anticancer properties. These properties are often attributed to their ability to modulate enzyme activity and influence signaling pathways within cells .
Table 1: Comparison of IC50 Values for Morpholine Derivatives
Synthesis and Derivative Studies
The synthesis of morpholine derivatives has been explored extensively, indicating that modifications to the morpholine ring can enhance biological activity. For instance, the addition of various substituents on the thiophene and phenoxy groups has been shown to affect enzyme inhibition profiles positively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
